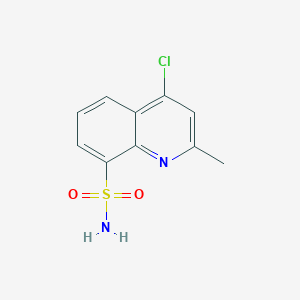

4-Chloro-2-methylquinoline-8-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylquinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-6-5-8(11)7-3-2-4-9(10(7)13-6)16(12,14)15/h2-5H,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOMTELIEJLKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121527-72-7 | |

| Record name | 4-chloro-2-methylquinoline-8-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Methylquinoline 8 Sulfonamide and Its Structural Analogues

Precision Synthesis of the 4-Chloro-2-methylquinoline (B1666326) Core

The formation of the 4-chloro-2-methylquinoline nucleus is a multi-step process that demands careful selection of synthetic strategies to ensure the correct placement of the chloro and methyl groups. This can be achieved either by building the quinoline (B57606) ring with the substituents already in place or by modifying a pre-existing quinoline scaffold.

Strategic Halogenation and Methylation Procedures for Quinoline Rings

The introduction of a chlorine atom at the C-4 position of a pre-formed 2-methylquinoline (B7769805) ring is most commonly achieved by the conversion of a 4-hydroxyquinoline (B1666331) (a quinolin-4-one). 2-Methylquinolin-4-one can be synthesized through various cyclization reactions (discussed in 2.1.2) and then treated with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation. prepchem.comgoogle.comorgsyn.org The reaction typically involves heating the 4-hydroxy-2-methylquinoline (B36942) in excess phosphorus oxychloride. prepchem.com

Alternatively, if starting with a quinoline N-oxide, regioselective chlorination can be achieved. For instance, quinoline N-oxides can be chlorinated at the C-2 position using a combination of triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN). researchgate.net However, achieving C-4 chlorination on a simple 2-methylquinoline via direct electrophilic halogenation is challenging due to the directing effects of the heterocyclic nitrogen.

Methylation of a quinoline ring can be more complex. While the introduction of a methyl group at the C-2 position is often accomplished during the ring-forming reaction, direct C-H methylation is an area of active research. Radical methylation, sometimes referred to as a Minisci-type reaction, can be employed. For example, a photocatalytic method using boronic acids as a methyl radical source has been reported for the methylation of 4-chloroquinoline. rsc.org

| Transformation | Reagents and Conditions | Typical Yield | Reference |

|---|---|---|---|

| 4-Hydroxy-2-methylquinoline to 4-Chloro-2-methylquinoline | Phosphorus oxychloride (POCl₃), Reflux | Good to Excellent | prepchem.comgoogle.com |

| 4-Chloroquinoline to 4-Chloro-2-methylquinoline | Boronic acid, Photocatalyst | Moderate | rsc.org |

Ring-Closure Strategies for Dihydroquinoline and Quinoline Formation

Several classic named reactions are pivotal for constructing the quinoline skeleton with the desired substitution pattern from acyclic precursors. These methods build the heterocyclic ring system and can incorporate the methyl group at the C-2 position from the outset.

The Doebner-von Miller reaction is a versatile method for synthesizing 2-methylquinolines. It involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, which can be formed in situ from aldehydes or ketones. wikipedia.orgnih.gov For the synthesis of a 2-methylquinoline, aniline would be reacted with crotonaldehyde (B89634) (or its precursor, acetaldehyde) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and an oxidizing agent. wikipedia.org The mechanism is complex but is thought to involve a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and dehydration/oxidation to form the aromatic quinoline ring. wikipedia.org

The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines. This reaction involves the condensation of an aniline with a β-diketone under acidic conditions (typically sulfuric acid). wikipedia.orgwikiwand.com To obtain a 2-methylquinoline derivative, an appropriately substituted aniline would be reacted with acetylacetone (B45752) (pentane-2,4-dione). This reaction proceeds through an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org The regioselectivity of the cyclization can be influenced by steric and electronic effects of substituents on the aniline ring. researchgate.net

| Named Reaction | Reactants | Key Features | Reference |

|---|---|---|---|

| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | Forms 2- and/or 4-substituted quinolines. | wikipedia.orgnih.gov |

| Combes Synthesis | Aniline, β-Diketone | Forms 2,4-disubstituted quinolines. | wikipedia.orgwikiwand.com |

Nucleophilic Dearomatization Reactions as Precursors to Quinoline Systems

Nucleophilic dearomatization offers a modern approach to functionalizing quinoline rings. This strategy involves the activation of the quinoline, typically by N-alkylation or N-acylation to form a quinolinium salt. acs.orgnih.gov This activation renders the ring highly electrophilic and susceptible to nucleophilic attack, which disrupts the aromaticity and forms a dihydroquinoline intermediate.

This dearomatized intermediate can then be manipulated. For instance, a nucleophile can be introduced at the C-2 or C-4 position. researchgate.net Subsequent rearomatization, often through oxidation or elimination, re-establishes the quinoline ring system, now bearing a new substituent. While not a direct method for forming the core itself, this strategy is powerful for introducing functionality that might be difficult to install otherwise. For example, a hydride transfer can initiate the dearomatization of a quinolinium salt, forming an enamine intermediate that can then participate in further reactions before rearomatization. nih.gov

Regioselective Introduction of the Sulfonamide Group at the C-8 Position

With the 4-chloro-2-methylquinoline core in hand, the next critical step is the introduction of the sulfonamide functionality specifically at the C-8 position. The electronic properties of the quinoline ring direct electrophilic substitution primarily to the benzene (B151609) ring portion (positions 5, 6, 7, and 8).

Direct Sulfonation Techniques for Substituted Quinoline Scaffolds

Direct electrophilic sulfonation is a primary method for introducing a sulfonic acid group onto the quinoline ring. The reaction of quinoline with fuming sulfuric acid (oleum) or chlorosulfonic acid leads to the formation of quinoline-8-sulfonic acid as a major product, particularly at elevated temperatures. acs.orggoogle.com

A more direct route to the key intermediate for sulfonamide synthesis involves treating the quinoline directly with chlorosulfonic acid (ClSO₃H). This one-step process can yield quinoline-8-sulfonyl chloride, bypassing the isolation of the sulfonic acid. The reaction conditions, however, must be carefully controlled, particularly the temperature, to ensure regioselectivity and avoid degradation.

| Reactant | Sulfonating Agent | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Quinoline | Fuming Sulfuric Acid | Quinoline-8-sulfonic acid | Elevated Temperature | acs.orggoogle.com |

| Quinoline | Chlorosulfonic Acid | Quinoline-8-sulfonyl chloride | Precise Temperature Control | N/A |

Coupling Reactions Involving Sulfonyl Chlorides and Amine Precursors

The most common and versatile method for forming a sulfonamide is the reaction of a sulfonyl chloride with an amine. organic-chemistry.org Once 4-chloro-2-methylquinoline-8-sulfonyl chloride is synthesized, it can be readily converted to the target sulfonamide.

This is achieved by reacting the sulfonyl chloride with a source of ammonia (B1221849) (for the primary sulfonamide, -SO₂NH₂) or with a primary or secondary amine (for substituted sulfonamides). The reaction is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid that is formed as a byproduct. mdpi.comnih.gov For the synthesis of the parent 4-Chloro-2-methylquinoline-8-sulfonamide, a solution of the corresponding sulfonyl chloride would be treated with aqueous or gaseous ammonia.

| Starting Material | Amine Source | Base (optional) | Product | Reference |

|---|---|---|---|---|

| Quinoline-8-sulfonyl chloride | Ammonia (NH₃) | Pyridine | Quinoline-8-sulfonamide (B86410) | mdpi.comnih.gov |

| Quinoline-8-sulfonyl chloride | Primary/Secondary Amine | Triethylamine | N-substituted quinoline-8-sulfonamide | mdpi.comnih.gov |

Contemporary Synthetic Approaches and Catalyst Systems

The synthesis of this compound and its analogues has been significantly advanced by the advent of modern synthetic methodologies. These approaches offer improvements in efficiency, selectivity, and environmental impact over classical methods. This section details contemporary strategies, including microwave-assisted synthesis, metal-catalyzed derivatization, electrochemical functionalization, and the use of hypervalent iodine reagents.

Microwave-Assisted Organic Synthesis of Quinoline Sulfonamides

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgejbps.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline and sulfonamide derivatives. organic-chemistry.orgbenthamdirect.com The use of microwave irradiation can enhance the efficiency of reactions by providing rapid and uniform heating. ejbps.comnih.gov

In the context of quinoline sulfonamide synthesis, microwave assistance can be particularly beneficial. For instance, a one-pot, three-component reaction for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline pharmacophore has been developed using microwave irradiation. nih.gov This catalyst-free method, conducted in DMF at 150°C for 8 minutes, afforded the target compounds in good isolated yields (68–82%). nih.gov The reaction proceeds through a sequence of aldol (B89426) condensation, Michael addition, and intramolecular addition of an amine to a carbonyl group. nih.gov

Another example involves the synthesis of sulfonamides directly from sulfonic acids or their sodium salts under microwave irradiation. This method, which uses 2,4,6-trichloro- researchgate.netmdpi.comrsc.org-triazine (TCT) as an activating agent, demonstrates good functional group tolerance and provides high yields of the desired sulfonamides. organic-chemistry.org The two-step microwave process significantly reduces reaction times and simplifies purification compared to conventional heating. organic-chemistry.org

The following table summarizes representative examples of microwave-assisted synthesis of quinoline and sulfonamide derivatives, highlighting the reaction conditions and outcomes.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Formyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketones | DMF, 150°C, 8 min, Microwave | Dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines with quinoline | 68-82 | nih.gov |

| Sulfonic acids/sodium salts, amines | TCT, triethylamine, NaOH, Acetone, 50-80°C, Microwave | Sulfonamides | High | organic-chemistry.org |

| Anilines, aryl aldehydes, styrene | p-sulfonic acid calix ias.ac.inarene, neat, 200°C, 20-25 min, Microwave | Quinoline derivatives | 40-68 | nih.gov |

Metal-Catalyzed Reactions in Quinoline Derivatization

Transition-metal catalysis has become a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. ias.ac.in In the synthesis and derivatization of quinolines, various transition metals, including palladium, copper, rhodium, and iridium, have been employed to facilitate a wide range of transformations. researchgate.netias.ac.in These reactions often proceed via mechanisms such as C-H activation, cross-coupling, and cyclization. researchgate.netnih.gov

Copper-catalyzed reactions, for example, have been extensively used for the synthesis of quinazolines, a related class of N-heterocycles, through C-H activation pathways. mdpi.com These methods are attractive due to the low toxicity and cost-effectiveness of copper catalysts. mdpi.com Similarly, palladium-catalyzed reactions, such as the Sonogashira coupling, have been utilized in domino approaches to construct quinoline motifs from readily available starting materials. ias.ac.in

Manganese(I)-catalyzed acceptorless dehydrogenative coupling (ADC) represents another important strategy for the synthesis of quinazolines from 2-aminobenzyl alcohols and primary amides. nih.gov This approach avoids the need for external oxidants, generating hydrogen gas as the only byproduct. nih.gov Cobalt catalysts have also been employed for the synthesis of quinazolines via C-H activation and dehydrogenative cyclization, offering mild reaction conditions and broad substrate compatibility. nih.gov

The table below provides an overview of different metal-catalyzed reactions for the synthesis of quinoline and related heterocycles.

| Catalyst System | Reaction Type | Starting Materials | Product | Key Features | Reference |

| Ruthenium, Rhodium, Palladium, Copper, Iridium | Dehydrogenative N-Heterocyclization | 2-Aminobenzyl alcohols and carbonyl compounds | Quinolines | Efficient methodologies | researchgate.net |

| Iron(III) chloride–phenanthroline complex | Visible-Light-Driven Decarboxylation | Quinoline and alkyl carboxylic acids | 4-Substituted hydroxyalkyl quinolines | Cleaner alternative to conventional heating | mdpi.com |

| Copper(I) iodide | Tandem C-N Coupling and Cyclization | (2-Bromophenyl)-methylamines and amides | Quinazoline (B50416) derivatives | One-pot synthesis | mdpi.com |

| Palladium/C | Hydrogenation | Styrene and H2 gas from ADC reactions | Ethylbenzene | Tandem catalytic process | mdpi.com |

| Mn(I) complex | Acceptorless Dehydrogenative Coupling (ADC) | 2-Amino-benzylalcohol and primary amides | 2-Substituted quinazolines | Avoids external oxidants | mdpi.com |

| Cobalt(II) acetate (B1210297) | Acceptorless Dehydrogenative Cyclization (ADC) | 2-Aminoaryl alcohols and nitriles | Quinolines | Ligand-free, cost-effective catalyst | nih.gov |

Electrochemical Functionalization and C-H Activation Strategies

Electrochemical synthesis is increasingly recognized as a green and sustainable alternative to traditional redox-based methods. semanticscholar.orgrsc.org By using electricity as a "reagent," electrochemical reactions can minimize waste and avoid the use of stoichiometric oxidants or reductants. semanticscholar.org This approach has been successfully applied to the C-H functionalization of various organic molecules, including N-heterocycles like quinoline. rsc.orgnih.gov

The direct functionalization of C-H bonds is a highly atom-economical strategy for introducing new functional groups into a molecule. nih.gov In the context of quinolines, electrochemical methods can enable the site-selective functionalization of the quinoline ring system. rsc.org For instance, the Shono oxidation, an electrochemical method for the oxidation of carbamates, allows for the functionalization of the α-position adjacent to the nitrogen atom in heterocycles. rsc.org

Photo/electrochemistry-induced C-H functionalization provides a modern and environmentally friendly approach to synthesizing functionalized 8-aminoquinolines and their analogues. rsc.org These methods are often more atom- and step-economical than traditional synthetic routes. rsc.org The ability to control the electrode potential in electrochemical reactions allows for high selectivity and can enable transformations that are difficult to achieve with conventional chemical reagents. rsc.org

Applications of Hypervalent Iodine Reagents in Late-Stage Derivatization

Hypervalent iodine reagents have gained widespread use in organic synthesis as versatile and environmentally friendly oxidizing agents and group transfer reagents. researchgate.netacs.org Their reactivity often mimics that of transition metals, but they offer the advantage of being metal-free. acs.org These reagents are employed in a variety of transformations, including oxidations, halogenations, aminations, and oxidative functionalizations. researchgate.netacs.org

In the context of late-stage derivatization, hypervalent iodine reagents can be particularly useful for introducing functional groups into complex molecules, such as quinoline derivatives. nih.gov For example, iodonium (B1229267) salts serve as important arylating reagents, while iodonium ylides and imides are excellent precursors for carbenes and nitrenes, respectively. researchgate.netacs.org

The development of catalytic systems based on hypervalent iodine and the discovery of highly enantioselective reactions using chiral hypervalent iodine compounds represent significant recent advancements in this field. researchgate.netacs.org These reagents have been used in the synthesis of various heterocycles through the oxidative formation of C-C, C-O, C-N, and other bonds. nih.gov

Stereochemical Control and Regioselectivity in Synthesis

Achieving high levels of stereochemical control and regioselectivity is a central challenge in modern organic synthesis. In the synthesis of complex molecules like this compound and its analogues, controlling the spatial arrangement of atoms and the position of functional groups is crucial for determining the biological activity of the final compound.

Regioselective C-H functionalization of quinolines has been a major focus of research. nih.gov Transition metal catalysis has proven to be a powerful tool for achieving site-selective reactions at various positions of the quinoline ring. nih.govnih.gov The choice of metal catalyst, ligand, and reaction conditions can influence the regiochemical outcome of the reaction. For example, while the C2 position of quinolines is often readily functionalized due to its proximity to the nitrogen atom, recent advances have enabled the selective functionalization of more distal positions such as C3, C4, and C8. nih.gov

Stereochemical control, particularly in the synthesis of chiral quinoline derivatives, is often achieved through the use of chiral catalysts or auxiliaries. Enantioselective synthesis of quinoline-containing compounds is an active area of research, driven by the demand for enantiomerically pure pharmaceuticals.

Green Chemistry Principles in the Synthesis of Quinoline Sulfonamides

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netsci-hub.se In the synthesis of quinoline sulfonamides, the application of green chemistry principles can lead to more sustainable and environmentally friendly manufacturing processes. researchgate.netresearchgate.net

Key green chemistry strategies in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids. researchgate.netsci-hub.se

Catalysis: Employing catalysts to increase reaction efficiency and reduce waste. researchgate.netsci-hub.se This includes the use of reusable heterogeneous catalysts and biocatalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. benthamdirect.com One-pot and multicomponent reactions are particularly effective in this regard. researchgate.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis to reduce energy consumption. ejbps.com

Renewable Feedstocks: Exploring the use of renewable starting materials to reduce reliance on fossil fuels.

Recent research has focused on developing green and sustainable protocols for the synthesis of both quinolines and sulfonamides. researchgate.netresearchgate.netzenodo.org For example, the use of p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix ias.ac.inarene (CX4SO3H), and other green catalysts has proven effective in the synthesis of quinoline analogues. researchgate.net Similarly, the synthesis of sulfonamides in water or under solvent-free conditions represents a significant step towards more sustainable chemical processes. sci-hub.se

Strategic Derivatization and Structure Activity Relationship Sar Investigations of 4 Chloro 2 Methylquinoline 8 Sulfonamide Analogues

Systematic Modifications of the Sulfonamide Functionality

The sulfonamide group at the 8-position of the quinoline (B57606) ring is a key pharmacophoric feature, offering multiple avenues for modification to enhance potency and selectivity.

Exploration of N-Substitution Patterns on the Sulfonamide Group

The nitrogen atom of the sulfonamide moiety presents a prime location for substitution to explore its impact on biological activity. Structure-activity relationship studies have shown that even minor modifications at this position can significantly alter the compound's interaction with its biological target.

For instance, in the context of inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism, N-substitution on the quinoline-8-sulfonamide (B86410) core has been investigated. It was observed that the introduction of a methyl group onto the sulfonamide nitrogen resulted in a complete loss of inhibitory activity. nih.gov This suggests that the unsubstituted sulfonamide NH2 group is critical for forming a key hydrogen bond interaction with the target protein, and any substitution, even with a small alkyl group, introduces steric hindrance that disrupts this vital connection. nih.gov

This finding underscores the importance of the hydrogen-bonding capacity of the sulfonamide group in this particular biological context. The two hydrogen atoms on the nitrogen likely act as hydrogen bond donors, forming a stable complex with the protein's active site.

Table 1: Effect of N-Substitution on the Sulfonamide Group of Quinoline-8-sulfonamide Analogues

| Compound | R Group on Sulfonamide Nitrogen | Biological Activity (e.g., PKM2 Inhibition) |

| Parent Compound | H | Active |

| Analog 1 | CH₃ | Inactive nih.gov |

Bioisosteric Replacements of the Sulfonamide Moiety

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or enhancing its biological activity. In the case of 4-chloro-2-methylquinoline-8-sulfonamide, the sulfonamide group can be replaced by other functional groups with similar steric and electronic properties.

One notable example of a bioisosteric replacement for a substituted sulfonamide is the use of a 1,2,3-triazole ring. nih.gov Researchers have successfully synthesized 8-quinolinesulfonamido-1,2,3-triazoles, where the triazole ring acts as a surrogate for a portion of the substituted sulfonamide. This modification can offer advantages such as increased metabolic stability and altered hydrogen bonding patterns, potentially leading to improved drug-like properties. The triazole moiety can also participate in different types of interactions with the target protein, such as pi-stacking or dipole interactions, which may contribute to enhanced binding affinity.

Other potential bioisosteres for the sulfonamide group include carboxamides, phosphonamides, and certain acidic heterocycles. nih.gov The choice of bioisostere depends on the specific therapeutic target and the desired physicochemical properties of the final compound. For example, replacing the sulfonamide with a carboxylic acid would significantly alter the acidity and polarity of the molecule, which could be beneficial for targets that favor acidic ligands.

Table 2: Examples of Bioisosteric Replacements for the Sulfonamide Moiety

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| Sulfonamide | 1,2,3-Triazole nih.gov | Increased metabolic stability, altered hydrogen bonding |

| Sulfonamide | Carboxamide | Modulation of acidity and polarity |

| Sulfonamide | Phosphonamide | Altered geometry and hydrogen bonding capacity |

Targeted Functionalization of the Quinoline Nucleus

The quinoline ring system itself provides a versatile platform for structural modifications at various positions, allowing for the fine-tuning of the molecule's properties.

Nucleophilic Substitution Reactions at the C-4 Chloro Position

The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide variety of functional groups, leading to the generation of diverse libraries of analogues for SAR studies.

A range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the C-4 chloro group. For instance, reactions with various primary and secondary amines can be used to introduce different N-linked substituents. These reactions are often facilitated by the presence of a base and can be carried out under relatively mild conditions. The nature of the substituent introduced at the C-4 position can have a profound impact on the compound's biological activity by influencing its solubility, lipophilicity, and ability to interact with the target.

For example, the introduction of a piperazine (B1678402) moiety at this position has been shown to be a successful strategy in the development of various bioactive compounds. The basic nitrogen of the piperazine can be further functionalized to introduce additional diversity and to modulate the pharmacokinetic properties of the molecule.

Table 3: Representative Nucleophilic Substitution Reactions at the C-4 Position

| Nucleophile | Resulting C-4 Substituent | Potential Impact on Properties |

| Primary/Secondary Amine | Amino group | Increased polarity, potential for hydrogen bonding |

| Thiol | Thioether group | Increased lipophilicity |

| Alcohol/Phenol | Ether/Aryloxy group | Modulation of lipophilicity and steric bulk |

| Piperazine | Piperazinyl group | Introduction of a basic center, further functionalization handle |

Chemical Transformations of the C-2 Methyl Group

The methyl group at the C-2 position of the quinoline ring, while seemingly simple, offers opportunities for chemical modification that can significantly impact the molecule's biological profile. The protons of the C-2 methyl group are acidic enough to be deprotonated by a strong base, allowing for subsequent reactions with various electrophiles.

This allows for the introduction of a variety of functional groups, including extended alkyl chains, aromatic rings, and heteroatoms. For example, condensation reactions with aromatic aldehydes can lead to the formation of styryl derivatives. Alternatively, oxidation of the methyl group can yield a carboxylic acid, which can then be converted into esters or amides, providing further points for diversification.

Introduction of Diverse Substituents on the Benzo Ring System

Modification of the benzo portion of the quinoline ring system provides another avenue for exploring the SAR of this compound analogues. The introduction of various substituents at positions C-5, C-6, and C-7 can influence the electronic properties and lipophilicity of the entire molecule.

For example, the introduction of electron-donating groups, such as methoxy (B1213986) or methyl, can increase the electron density of the aromatic system, which may enhance pi-stacking interactions with the target. Conversely, the introduction of electron-withdrawing groups, such as nitro or cyano, can decrease the electron density and alter the molecule's metabolic stability.

Furthermore, the strategic placement of substituents on the benzo ring can be used to block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compound. For instance, the introduction of a fluorine atom can often enhance metabolic stability and improve oral bioavailability. Studies on related 4-hydroxy-2-quinolone analogs have shown that the type and position of substituents on the benzo-carbons can have a significant impact on their antimicrobial properties. mdpi.com

Table 4: Common Substituents on the Benzo Ring and Their Potential Effects

| Substituent | Position | Potential Effects on Properties |

| Methoxy (OCH₃) | C-6, C-7 | Electron-donating, increased lipophilicity |

| Nitro (NO₂) | C-6 | Electron-withdrawing, potential for hydrogen bonding |

| Chloro (Cl) | C-6, C-7 | Electron-withdrawing, increased lipophilicity |

| Fluoro (F) | C-6 | Increased metabolic stability, enhanced bioavailability |

Quantitative Assessment of Structural Perturbations on Biological Response

The biological activity of analogues derived from the this compound scaffold is highly dependent on their structural characteristics. Quantitative assessments have revealed that specific substitutions and conformational features play a critical role in molecular interactions and subsequent biological responses.

Influence of Halogen Atoms on Molecular Recognition and Target Affinity

The presence and position of halogen atoms on the quinoline nucleus can significantly alter the biological activity of 8-aminoquinoline (B160924) derivatives, a class of compounds structurally related to quinoline-sulfonamides. Structure-activity relationship (SAR) studies have shown that the introduction of substituents to the quinoline ring is a function of both the position and the nature of the substituent. who.int For instance, the introduction of groups at the 7-position of the quinoline ring has been observed to generally lead to a loss of activity. who.int Conversely, investigations into 4,5-disubstituted analogues have suggested that this pattern of substitution may warrant more extensive examination. who.int One study reported that a 4-methyl-5-fluoroprimaquine analogue demonstrated very high activity, although it was accompanied by high toxicity, indicating that halogen substitution can have a profound, albeit complex, impact on biological effect. who.int

| Substitution Position | Observed Effect on Activity | Reference |

|---|---|---|

| Position 7 | General loss of activity | who.int |

| Position 5 (Fluoro) with Position 4 (Methyl) | Very high activity, but also high toxicity | who.int |

Role of Alkyl and Aromatic Substituents in Modulating Interactions

Alkyl and aromatic substituents play a crucial role in defining how quinoline-sulfonamide analogues interact with their biological targets. The quinoline moiety itself often sits (B43327) on a flat and predominantly apolar surface of a target protein. nih.govmdpi.com For example, in the X-ray crystal structure of one complex, the quinoline part of the molecule interacts with apolar residues such as Phenylalanine (Phe), Leucine (Leu), and Methionine (Met). nih.govmdpi.com

The substitution on the sulfonamide group is particularly sensitive. The addition of a methyl group to the sulfonamide nitrogen can result in a steric clash with nearby amino acid residues (e.g., the oxygen of Leucine), leading to a lack of activity for the methylated analogue. nih.govmdpi.com This highlights the importance of the unsubstituted sulfonamide for maintaining the desired binding orientation and activity.

| Substituent | Location | Effect on Interaction/Activity | Reference |

|---|---|---|---|

| Quinoline Ring (Core Aromatic Structure) | Scaffold Core | Interacts with apolar surfaces of target proteins (e.g., Phe, Leu residues). | nih.govmdpi.com |

| Methyl Group | Sulfonamide Nitrogen | Causes steric clash, leading to a lack of biological activity. | nih.govmdpi.com |

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of quinoline-8-sulfonamide and its derivatives is a key determinant of their biological activity, governing how they fit into binding sites and form specific molecular interactions. The sulfonamide group is a critical hydrogen bonding participant. researchgate.net In the crystal structure of the parent quinoline-8-sulfonamide, the sulfamoyl NH2 group is involved in both intramolecular hydrogen bonding with the quinoline ring's nitrogen atom and intermolecular hydrogen bonds that form dimers. researchgate.net

Within a biological target, such as the M2 isoform of Pyruvate Kinase (PKM2), these hydrogen bonding capabilities are crucial for affinity. It has been observed that one of the two oxygen atoms of the sulfonamide group can accept a hydrogen bond from the oxygen of a tyrosine residue in the protein's active site. nih.govmdpi.com Furthermore, π-π stacking interactions between the benzene (B151609) ring of the quinoline system and aromatic residues of the target can further stabilize the ligand-receptor complex. researchgate.net These specific, conformation-dependent interactions underscore the strong structure-activity relationship observed for this class of compounds. nih.gov

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that combines distinct pharmacophoric units to create a new single molecule with potentially enhanced affinity, a modified selectivity profile, or a dual mechanism of action. nih.gov The quinoline-sulfonamide scaffold has been successfully used to generate novel hybrid molecules.

One approach involves replacing moieties of a known active compound with bioisosteres. For example, the 1,2,3-triazole system, a well-known bioisostere for an amide group, has been incorporated into quinoline-8-sulfonamide derivatives. nih.gov This modification is intended to provide better stabilization of the ligand-receptor complex through additional interactions involving the lone electron pairs of the triazole's nitrogen atoms. nih.gov

Another strategy involves the synthesis of hybrid metal complexes. Two new series of hybrid quinoline-sulfonamide complexes involving metals such as Zn(II), Cu(II), Co(II), and Cd(II) have been designed and synthesized. mdpi.com The synthesis is an efficient, two-step procedure. The first step consists of the acylation of an aminoquinoline with a benzenesulfonyl chloride to obtain the quinoline-sulfonamide ligand. The second step involves the complexation of this ligand with a metal acetate (B1210297) or chloride salt to yield the final hybrid molecule. mdpi.com

A more complex, multi-step synthesis has also been employed to create molecular hybrids. One such pathway begins with a Skraup synthesis using 4-Bromo-2-fluoroaniline and glycerol (B35011) to produce the core quinoline scaffold. nih.gov This is followed by a nucleophilic substitution with benzyl (B1604629) mercaptan to form an 8-thioquinoline intermediate. Subsequent oxyhalogenation yields a quinoline sulfonyl chloride, which can then be reacted with various amines to produce a library of diverse hybrid molecules. nih.gov

| Hybrid Design Strategy | Description of Synthesis | Reference |

|---|---|---|

| Bioisosteric Replacement | Incorporation of a 1,2,3-triazole system as a bioisostere for an amide group to enhance ligand-receptor interactions. | nih.gov |

| Metal Complexation | A two-step process involving: 1) Acylation of aminoquinoline to form the sulfonamide ligand, and 2) Complexation of the ligand with a metal salt (e.g., Cu, Co, Cd, Zn acetate or chloride). | mdpi.com |

| Multi-step Scaffold Elaboration | Begins with Skraup synthesis to form the quinoline ring, followed by nucleophilic substitution, oxyhalogenation to form a sulfonyl chloride, and final reaction with various amines. | nih.gov |

Mechanistic Elucidation of Biological Activities of 4 Chloro 2 Methylquinoline 8 Sulfonamide and Its Derivatives

Enzyme Inhibition Mechanisms and Pathway Modulation

Allosteric and Orthosteric Modulation of Pyruvate (B1213749) Kinase M2 (PKM2)

Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis, is a critical target in cancer metabolism due to its role in the Warburg effect. researchgate.net It exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. nih.gov The modulation of this equilibrium is a promising strategy for therapeutic intervention. Quinoline-8-sulfonamide (B86410) derivatives have been identified as significant modulators of PKM2 activity, capable of acting through both allosteric and potentially orthosteric mechanisms. nih.govmdpi.com

Allosteric Activation: Many quinoline (B57606) sulfonamide derivatives function as PKM2 activators. nih.gov They bind to an allosteric site at the interface between PKM2 monomers, which is distinct from the active site. nih.gov This binding event stabilizes the enzyme in its catalytically active tetrameric form (R-state), thereby enhancing its enzymatic activity. nih.gov This mechanism effectively shifts the equilibrium from the dimeric T-state, which is prevalent in cancer cells, towards the tetrameric R-state. nih.gov The activation of PKM2 can redirect glucose metabolism from anabolic pathways back to pyruvate production, thus impacting cancer cell proliferation. mdpi.com

Inhibition and Dual-Action Modulation: Interestingly, subtle structural modifications to the quinoline sulfonamide scaffold can switch the compound's effect from activation to inhibition. mdpi.com While the primary described mechanism for this class is allosteric activation, some derivatives may act as inhibitors. PKM2 inhibitors can bind to the ATP binding site (an orthosteric site) in the dimeric form of the enzyme. nih.gov The discovery that minor changes in the structure of quinoline-based modulators can flip the interaction from activation to inhibition suggests a complex structure-activity relationship governing the interaction with PKM2. mdpi.com

A study on novel quinoline-8-sulfonamide derivatives demonstrated their potential as PKM2 modulators, with in silico studies identifying specific compounds as potent modulators. nih.gov One such derivative, compound 9a , was shown to effectively reduce intracellular pyruvate levels in A549 lung cancer cells, indicating a significant impact on PKM2-mediated glycolysis. mdpi.com

Table 1: Effect of a Quinoline-8-sulfonamide Derivative on PKM2 Activity

| Compound | Cell Line | Effect | Concentration | Result |

|---|

| 9a | A549 | Inhibition | 200 µg/mL | ~50% reduction in intracellular pyruvate |

Data sourced from in vitro experiments on A549 lung cancer cells. mdpi.com

Inhibition Kinetics of DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are essential bacterial type II topoisomerases that regulate DNA topology and are validated targets for antibacterial agents. nih.govnih.gov Quinolone compounds, the parent class of 4-chloro-2-methylquinoline-8-sulfonamide, are well-established inhibitors of these enzymes. nih.govnih.gov Their mechanism of action involves poisoning the enzyme by stabilizing the transient enzyme-DNA covalent complex, which prevents the re-ligation of the cleaved DNA strand. nih.gov This leads to double-strand DNA breaks, triggering the SOS response and ultimately causing bacterial cell death. nih.gov

Differential Targeting: While both enzymes are targets, the primary target of quinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, whereas in some Gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is often the primary target. nih.govnih.gov The inhibition kinetics can also vary; for instance, in S. aureus, targeting topoisomerase IV results in a slow inhibition of DNA synthesis, while targeting DNA gyrase leads to a rapid halt in replication. nih.gov Aminocoumarins, another class of gyrase/topo IV inhibitors, have shown that DNA gyrase is their primary in vitro target. uni-tuebingen.de

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). For example, certain aminocoumarin derivatives show potent inhibition against S. aureus gyrase. uni-tuebingen.de

Table 2: Representative Inhibitory Activity of Aminocoumarins against Bacterial Topoisomerases

| Compound | Enzyme | Organism | IC50 |

|---|---|---|---|

| Clorobiocin | Topoisomerase IV | E. coli | Low µM range |

| Clorobiocin | Topoisomerase IV | S. aureus | Low µM range |

This table presents generalized findings on aminocoumarins to illustrate typical inhibitory concentrations against these enzyme targets. uni-tuebingen.de

Interactions with Human DNA Topoisomerase I

Human DNA topoisomerase I (Top1) is a type IB topoisomerase that relaxes DNA supercoiling by creating transient single-strand breaks. mdpi.compnas.org It is a crucial target for anticancer drugs. nih.gov Certain quinoline derivatives have been designed and validated as potent Top1 inhibitors. nih.govacs.org These compounds act as "poisons," similar to the well-known Top1 inhibitor camptothecin (B557342), by trapping the Top1-DNA cleavage complex (Top1cc). pnas.orgnih.gov This stabilization of the covalent complex prevents DNA re-ligation, leading to the accumulation of DNA breaks when a replication fork collides with the complex. nih.govacs.org

One study reported a novel quinoline-based compound, compound 28 , which exhibited high potency in inhibiting human Top1 activity with an IC50 value of 29 ± 0.04 nM. nih.govacs.org This compound was shown to trap Top1cc both in vitro and in living cells. nih.govacs.org Molecular modeling and mutation studies indicated that the compound's ability to form a hydrogen bond with the Top1 residue N722 is critical for its inhibitory action. nih.govacs.org Unlike camptothecin, this derivative demonstrated superior stability in plasma serum. nih.govacs.org

Other pyrazolo[4,3-f]quinoline derivatives have also been evaluated for their Top1 inhibitory activity. While some compounds like 2E and 2P were only weakly effective against Top1, they showed significant activity against Topoisomerase IIα, highlighting how the quinoline scaffold can be tuned to target different topoisomerase enzymes. mdpi.comnih.gov

Table 3: Inhibitory Activity of Quinoline Derivatives against Human Topoisomerase I

| Compound | Enzyme Target | IC50 | Mechanism |

|---|---|---|---|

| Compound 28 | Topoisomerase I | 29 ± 0.04 nM | Trapping of Top1-DNA cleavage complexes |

| 2E | Topoisomerase I | Weak Inhibition | - |

| 2P | Topoisomerase I | Weak Inhibition | - |

Data sourced from in vitro enzyme assays. mdpi.comnih.govacs.org

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition, including Mutant Forms (e.g., L858R/T790M/C797S)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in cell proliferation and survival. acs.org Mutations in EGFR are drivers in several cancers, particularly non-small cell lung cancer (NSCLC). acs.org While first-generation EGFR inhibitors are effective against initial mutations like L858R, acquired resistance often develops, most commonly through the T790M "gatekeeper" mutation and subsequently the C797S mutation, which confers resistance to third-generation inhibitors like osimertinib. acs.orgnih.govmdpi.com

Quinoline and quinazoline (B50416) sulfonamide derivatives have emerged as a promising class of EGFR inhibitors capable of targeting these resistant mutants. acs.orgnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor. mdpi.com The design of these inhibitors often leverages the quinoline scaffold present in approved drugs like erlotinib. acs.org

Recent research has focused on developing fourth-generation inhibitors to overcome the L858R/T790M/C797S triple mutation. mdpi.com A novel series of 6-(2-aminopyrimidine)-indole derivatives was designed, and compound 11eg was identified as a potent inhibitor of EGFRL858R/T790M/C797S with an IC50 of 0.053 μM, while showing weaker activity against wild-type EGFR (IC50 = 1.05 μM). nih.gov Similarly, quinoxalinone-containing compounds have shown nanomolar inhibitory activity against the triple mutant. mdpi.com Furthermore, a sulfonyl fluoride (B91410) derivative was shown to irreversibly inhibit EGFRL858R/T790M/C797S by forming a covalent sulfonamide bond with the catalytic lysine (B10760008) residue Lys745. nih.gov

Table 4: Inhibitory Activity of Novel Compounds against Mutant EGFR Kinase

| Compound Class | Target Mutant | Compound | IC50 |

|---|---|---|---|

| Quinoxalinone | EGFR (L858R/T790M/C797S) | CPD4 | 3.04 ± 1.24 nM |

| Quinoxalinone | EGFR (L858R/T790M/C797S) | CPD21 | 3.81 ± 1.80 nM |

| 6-(2-aminopyrimidine)-indole | EGFR (L858R/T790M/C797S) | 11eg | 53 nM |

Data sourced from in vitro kinase inhibition assays. mdpi.comnih.govnih.gov

Penicillin Binding Protein (PBP2a) Docking and Binding Modes

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat due to its resistance to nearly all β-lactam antibiotics. nih.govfrontiersin.org This resistance is primarily mediated by the expression of Penicillin-Binding Protein 2a (PBP2a), which is encoded by the mecA gene. nih.govmdpi.com PBP2a has a low affinity for β-lactam antibiotics, allowing it to continue catalyzing the transpeptidation reaction necessary for bacterial cell wall synthesis even in the presence of these drugs. nih.govbiorxiv.org

A key strategy to overcome this resistance is the use of allosteric inhibitors that bind to a site on PBP2a distant from the active site. nih.govresearchgate.net This binding induces a conformational change that opens the closed active site, rendering it susceptible to inhibition by β-lactam antibiotics. researchgate.net While direct studies on this compound are limited, research on related heterocyclic scaffolds like quinazolinones provides strong evidence for this mechanism. nih.gov

Molecular docking studies have been instrumental in identifying potential PBP2a inhibitors and elucidating their binding modes. nih.govnih.gov These studies show that allosteric inhibitors bind to a specific pocket located approximately 60 Å from the active site. researchgate.net The binding of these compounds, such as certain quinazolinones, can restore the efficacy of β-lactams. nih.gov Docking simulations of various compounds, including chiral phthalimides, have identified key interactions with amino acid residues within the PBP2a active or allosteric sites, such as THR 216 or ARG-151, through hydrogen bonds. frontiersin.org These computational models provide a basis for understanding how a quinoline sulfonamide scaffold might interact with PBP2a, likely targeting the allosteric site to modulate the protein's function. biorxiv.orgnih.gov

Cellular Biochemistry and Physiological Impact

The specific enzyme inhibition mechanisms detailed above translate into significant downstream effects on cellular biochemistry and physiology.

Modulation of Cancer Cell Metabolism: By activating PKM2, quinoline-8-sulfonamide derivatives can force cancer cells to shift from anabolic metabolism (which supports proliferation) towards catabolic ATP production. nih.govmdpi.com Conversely, inhibition of PKM2, as demonstrated by the reduction of intracellular pyruvate, can also disrupt the metabolic flux in cancer cells, leading to decreased cell viability and proliferation. mdpi.com These compounds have been shown to impact cell cycle phase distribution in cancer cells. mdpi.comnih.gov

Induction of Apoptosis and Cell Cycle Arrest in Cancer: Inhibition of key signaling molecules like EGFR by quinoline sulfonamide derivatives blocks downstream pathways responsible for cell growth and survival. nih.govmdpi.com This leads to cell cycle arrest, often at the G2/M phase, and the induction of apoptosis (programmed cell death) in cancer cells. nih.gov For example, a potent quinazoline sulfonamide derivative was found to induce apoptosis in MCF-7 breast cancer cells. nih.gov

Disruption of DNA Replication and Repair: The inhibition of DNA topoisomerases (I, II, and IV) and DNA gyrase by quinoline derivatives has profound physiological consequences. In cancer cells, the accumulation of Top1-induced DNA breaks leads to genomic instability and cell death. nih.govacs.org In bacteria, the inhibition of DNA gyrase and topoisomerase IV halts DNA replication and chromosome segregation, resulting in a potent bactericidal effect. nih.gov

Overcoming Antibiotic Resistance: The allosteric modulation of PBP2a by quinoline-related compounds can re-sensitize MRSA to β-lactam antibiotics. nih.gov This synergistic effect restores the bactericidal activity of otherwise ineffective drugs, providing a crucial tool in combating antibiotic-resistant infections. researchgate.net The physiological impact is the lysis and death of bacterial cells that would otherwise be resistant. researchgate.net

Perturbation of Intracellular Pyruvate Levels and Glycolysis

Cancer cells exhibit altered metabolism, characterized by a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. A key regulator of this metabolic shift is the M2 isoform of pyruvate kinase (PKM2), which catalyzes the final, rate-limiting step of glycolysis. mdpi.com PKM2 is frequently overexpressed in various tumor types, including lung, breast, and colon cancers, where it plays a critical role in promoting cancer cell proliferation and survival. mdpi.com

Derivatives of quinoline-8-sulfonamide have been identified as potent modulators of PKM2. mdpi.com By targeting this key glycolytic enzyme, these compounds can disrupt the metabolic processes essential for tumor growth. Research has demonstrated that certain quinoline-8-sulfonamide derivatives can significantly reduce the number of cancer cells by interfering with their metabolic pathways. mdpi.com For instance, in vitro studies using A549 lung cancer cells showed that exposure to a specific quinoline-8-sulfonamide derivative for 72 hours resulted in an approximately 50% reduction in intracellular pyruvate levels compared to untreated control cells. mdpi.com This decrease in pyruvate, a direct product of the reaction catalyzed by PKM2, confirms the inhibitory effect of the compound on this crucial glycolytic enzyme. The reduction in pyruvate levels is directly linked to a decrease in cancer cell viability and proliferation. mdpi.com

The mechanism involves the modulation of PKM2's activity. PKM2 can exist in a highly active tetrameric state and a less active dimeric state; the latter is predominant in cancer cells and helps divert glycolytic intermediates towards biosynthetic pathways that support cell proliferation. mdpi.com Quinoline-8-sulfonamide derivatives can act as inhibitors that bind to PKM2, disrupting its function and leading to a metabolic bottleneck that ultimately hampers cancer cell growth. mdpi.com

| Compound | Cell Line | Exposure Time | Effect on Intracellular Pyruvate | Reference |

|---|---|---|---|---|

| Quinoline-8-sulfonamide derivative (9a) | A549 (Lung Cancer) | 72 hours | ~50% reduction compared to control | mdpi.com |

Influence on Cell-Cycle Progression and Arrest

The disruption of cellular metabolism by this compound and its derivatives is closely linked to their ability to influence cell-cycle progression. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Compounds that can induce cell-cycle arrest are valuable as potential anticancer agents.

Studies have shown that the inhibition of the glycolytic enzyme PKM2 by quinoline-8-sulfonamide derivatives can lead to cell-cycle arrest in cancer cells. mdpi.com This effect was observed in A549 lung cancer cells, where treatment with a derivative led to changes in the distribution of cells across different phases of the cell cycle. mdpi.com This arrest prevents the cells from proceeding to mitosis and division, thereby inhibiting tumor growth. In some cases, prolonged cell-cycle arrest can trigger apoptosis, or programmed cell death. mdpi.com

Other sulfonamide-containing compounds have also been shown to exert their cytotoxic effects through cell-cycle arrest. For example, certain synthetic sulfonamide chalcones can induce arrest in the G2/M phase of the cell cycle in colorectal cancer cells. nih.gov Similarly, another class of antitumor sulfonamides was found to block the cell cycle in the G1 phase. nih.gov This indicates a common mechanistic theme for sulfonamide-based compounds, where interference with critical cellular processes, whether metabolic or signaling, culminates in the halting of the cell division cycle.

| Compound Class | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| Quinoline-8-sulfonamide derivative | A549 (Lung Cancer) | Not specified | mdpi.com |

| Synthetic sulfonamide chalcone (B49325) (SSC185) | SW-620 (Colorectal Cancer) | G2/M | nih.gov |

| N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) | P388 (Murine Leukemia) | G1 | nih.gov |

Selective Cytotoxicity Mechanisms in Defined Cell Models

A critical attribute of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Derivatives of this compound have demonstrated such selective cytotoxicity.

In studies comparing the effect of a quinoline-8-sulfonamide derivative on cancer cells versus normal cells, the compound exhibited significantly higher cytotoxicity towards the cancer cell line. mdpi.com This selectivity is likely tied to the unique metabolic dependencies of cancer cells, such as their reliance on the PKM2 enzyme, which is less prevalent in most normal adult tissues. mdpi.com By targeting a pathway that is hyperactive in tumor cells, these compounds can achieve a therapeutic window, minimizing damage to non-cancerous tissues.

The quinoline scaffold itself appears to contribute to this selectivity. Research on 8-aminoquinoline (B160924) glycoconjugates, which are structurally related to the compounds , showed that they possessed improved selectivity for cancer cells (HCT 116 and MCF-7) over healthy cells (NHDF-Neo). mdpi.com Furthermore, a derivative of 5-ethoxyquinoline-8-sulfonamide was developed as a highly selective inhibitor of monocarboxylate transporter 4 (MCT4), a protein highly expressed in glycolytic tumor cells to manage lactate (B86563) efflux. nih.gov Inhibition of MCT4 with this compound led to a reduction in cellular viability specifically in cells with high MCT4 expression. nih.gov This highlights a recurring theme where quinoline-sulfonamide structures can be tailored to exploit the unique physiological and metabolic characteristics of tumor cells, leading to selective cell death.

| Compound/Derivative | Cancer Cell Line(s) | Normal Cell Line | Observation | Reference |

|---|---|---|---|---|

| Quinoline-8-sulfonamide derivative (9a) | A549 (Lung Cancer) | Not specified | Exhibited more cytotoxicity on cancer cells than normal cells. | mdpi.com |

| 8-Aminoquinoline glycoconjugates | HCT 116 (Colon), MCF-7 (Breast) | NHDF-Neo (Fibroblast) | Showed improved selectivity for cancer cells. | mdpi.com |

| 5-Ethoxyquinoline-8-sulfonamide derivative (18n) | MCT4 high-expressing cells (e.g., MDA-MB-231) | Not specified | Reduced viability specifically in MCT4 high-expressing cells. | nih.gov |

Antimicrobial Activity: Molecular Basis

Inhibition of Dihydropteroate (B1496061) Synthetase and Folic Acid Synthesis

The primary mechanism for the antimicrobial activity of sulfonamides is the inhibition of the folic acid (folate) synthesis pathway, which is essential for the survival of many microorganisms. taylorandfrancis.com Bacteria must synthesize their own folate, as they cannot uptake it from the environment. Folate is a crucial precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids. mcmaster.caresearchgate.net

Sulfonamides, including quinoline-sulfonamide derivatives, act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS). taylorandfrancis.comnih.gov These compounds are structural analogs of the natural substrate for DHPS, para-aminobenzoic acid (pABA). researchgate.net Due to this structural mimicry, the sulfonamide molecule binds to the active site of the DHPS enzyme, preventing pABA from binding. researchgate.netnih.gov This competitive inhibition blocks the condensation of pABA with dihydropteridine pyrophosphate, a critical step in the formation of dihydropteroic acid, the precursor to dihydrofolate. mcmaster.canih.gov

The blockage of this pathway leads to a depletion of intracellular folate stores. nih.gov This, in turn, halts the synthesis of essential nucleic acids and proteins, ultimately leading to a bacteriostatic effect where bacterial growth and cell division are arrested. taylorandfrancis.com

Differential Susceptibility Against Gram-Positive and Gram-Negative Bacterial Strains

There is often a marked difference in the susceptibility of Gram-positive and Gram-negative bacteria to antimicrobial agents, including sulfonamide derivatives. Generally, Gram-negative bacteria are more intrinsically resistant to many antibiotics. nih.gov This difference is primarily due to the distinct structure of their cell envelopes. nih.gov

Gram-negative bacteria possess a protective outer membrane that is absent in Gram-positive bacteria. nih.gov This outer membrane is composed of a lipopolysaccharide layer that acts as a formidable barrier, restricting the entry of many drugs, including certain sulfonamides, into the cell. nih.gov In contrast, the cell wall of Gram-positive bacteria is more permeable, allowing easier access for antimicrobial compounds to reach their intracellular targets.

Mechanisms of Action Against Multi-Drug Resistant Organisms (e.g., MRSA, Mycobacterium tuberculosis)

Methicillin-Resistant Staphylococcus aureus (MRSA): MRSA poses a significant threat due to its resistance to an entire class of β-lactam antibiotics. mdpi.com This resistance is primarily mediated by the acquisition of the mecA gene, which codes for a modified penicillin-binding protein (PBP2a) that has a low affinity for β-lactam antibiotics, allowing cell wall synthesis to continue in their presence. mdpi.comnih.gov

The mechanism of action of this compound against MRSA is likely twofold, leveraging both the sulfonamide and the quinoline moieties.

Folate Synthesis Inhibition: The sulfonamide part can inhibit the DHPS enzyme in MRSA, disrupting folate synthesis as described previously. taylorandfrancis.com

Quinoline-Mediated Effects: The quinoline core, particularly 8-hydroxyquinoline (B1678124) derivatives which are structurally analogous, exhibits potent anti-MRSA activity. researchgate.netresearchgate.net Cloxyquin (5-chloro-8-hydroxyquinoline), for example, shows high efficacy. researchgate.net The mechanism for these quinoline-based compounds is often attributed to their ability to chelate essential metal ions like iron, manganese, and zinc. nih.govmdpi.com This chelation disrupts intracellular metal homeostasis, interfering with critical enzymatic functions and leading to bacterial cell death. mdpi.com This dual mechanism of action could be particularly effective against resistant strains.

** Mycobacterium tuberculosis:** The causative agent of tuberculosis, M. tuberculosis, is notoriously difficult to treat due to its complex, lipid-rich cell wall and its ability to develop resistance. The mechanism of action against this pathogen may also be multifactorial.

Folate Synthesis Inhibition: Like other bacteria, M. tuberculosis relies on the folate pathway, making DHPS a viable target for the sulfonamide moiety.

Novel Mechanisms: Structurally related quinoline compounds have shown potent activity against M. tuberculosis, including multi-drug resistant strains. nih.gov For example, 5,7-dichloro-8-hydroxy-2-methylquinoline is a highly effective inhibitor. researchgate.net Cloxyquin is also active against various drug-resistant clinical isolates, suggesting a mechanism of action that is distinct from existing first-line tuberculosis drugs. nih.gov Potential mechanisms for quinoline-based compounds against M. tuberculosis include metal chelation, which deprives the microbe of essential nutrients, and the inhibition of DNA gyrase, a type II topoisomerase that is a critical enzyme for DNA replication and transcription in the bacterium. nih.govnih.gov

Antifungal and Antiprotozoal Mechanistic Insights

The precise antifungal and antiprotozoal mechanisms of action for this compound are not extensively detailed in current scientific literature. However, insights can be drawn from studies on related quinoline and sulfonamide compounds, which suggest potential pathways for their antimicrobial effects.

Quinoline derivatives, a core component of the compound , have been shown to exert their antifungal effects through various mechanisms. One key area of action is the disruption of the fungal cell structure. Studies on 8-hydroxyquinoline derivatives, for instance, indicate that these compounds can compromise the integrity of both the fungal cell wall and the cytoplasmic membrane. Damage to the cell wall, the protective outer layer of the fungal cell, can lead to osmotic instability and cell lysis. Concurrently, damage to the cytoplasmic membrane disrupts essential cellular processes, such as nutrient transport and ion homeostasis, ultimately leading to cell death.

Furthermore, some quinoline-sulfonamide hybrid complexes have demonstrated significant antifungal activity. A cadmium (II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide has shown excellent efficacy against Candida albicans. While the exact mechanism for this complex has not been fully elucidated, it is believed that the synergy between the quinoline and sulfonamide moieties, enhanced by the metal ion, plays a crucial role in its potent antifungal properties.

In contrast to the emerging understanding of their antifungal properties, there is a notable lack of specific mechanistic data regarding the antiprotozoal activities of this compound and its close derivatives. Further research is required to identify the specific molecular targets and pathways involved in their potential action against protozoan parasites.

| Potential Antifungal Mechanisms of Quinoline Derivatives |

| Mechanism |

| Disruption of Cell Wall Integrity |

| Damage to Cytoplasmic Membrane |

| Formation of Metal Complexes |

Anti-inflammatory and Immunomodulatory Mechanism Investigations

Recent investigations into the anti-inflammatory and immunomodulatory properties of quinoline-8-sulfonamide derivatives have revealed specific molecular mechanisms through which these compounds exert their effects. These studies highlight the potential of this chemical scaffold in the development of novel therapeutic agents for inflammatory diseases.

A significant finding is the identification of certain 8-quinolinesulfonamide derivatives as potent inhibitors of the Toll-like receptor 4 (TLR4)/MD-2 complex. One such derivative, referred to in research as compound 3l, has been shown to bind to the lipopolysaccharide (LPS) binding site of this complex. nih.gov This interaction disrupts the heterodimerization of TLR4/MD-2 and the subsequent homodimerization of TLR4, which are critical steps in the activation of the inflammatory signaling cascade. nih.gov By preventing TLR4 activation, compound 3l effectively blocks the downstream activation of the NF-κB/MAPK signaling pathway. nih.gov This, in turn, suppresses the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.gov The inhibitory action of this derivative has demonstrated therapeutic potential in preclinical models of adjuvant-induced arthritis. nih.gov

Another avenue of anti-inflammatory action for this class of compounds involves the targeting of receptor (calcitonin) activity modifying protein 1 (RAMP1). A specific derivative, N-(4-methoxyphenyl) quinoline-8-sulfonamide (QS-3g), has been found to reduce the inflammatory response in fibroblast-like synoviocytes by inhibiting RAMP1 activity. This inhibition modulates the Gαs/Gαi-cAMP pathway, leading to a decrease in the inflammatory response characteristic of conditions like rheumatoid arthritis.

The immunomodulatory effects of these compounds are intrinsically linked to their anti-inflammatory mechanisms. By inhibiting key signaling pathways like NF-κB and targeting receptors such as TLR4, these derivatives can modulate the activity of immune cells and the production of cytokines, thereby controlling the inflammatory response.

Advanced Computational and Theoretical Approaches in Research on 4 Chloro 2 Methylquinoline 8 Sulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand when bound to a target protein. For quinoline-sulfonamide derivatives, this technique has been instrumental in elucidating their mechanism of action at an atomic level.

Molecular docking simulations have been successfully used to predict the binding modes of various quinoline-sulfonamide derivatives within the active sites of their target proteins, such as pyruvate (B1213749) kinase M2 (PKM2) and phosphoinositide 3-kinase (PI3K). These simulations reveal how the ligand fits into the binding pocket and which specific residues it interacts with. For instance, docking studies of 8-quinolinesulfonamide derivatives in the PKM2 active site showed that the quinoline (B57606) moiety often settles into a flat, apolar surface defined by residues like Phe26, Leu27, and Met30. mdpi.com

Interaction fingerprints are a way to encode these complex interactions into a simple bit-string format, where each bit represents a specific type of interaction with a particular amino acid residue. chemrxiv.orgnih.govmdpi.com This allows for a systematic comparison of binding modes across different compounds and targets. For a compound like 4-Chloro-2-methylquinoline-8-sulfonamide, an interaction fingerprint would capture key binding features, such as hydrogen bonds formed by the sulfonamide group and hydrophobic contacts established by the quinoline ring, providing a clear summary of its binding profile.

| Target Protein | Key Interacting Residues | Predicted Binding Affinity (ΔG) | Reference |

| Pyruvate Kinase M2 (PKM2) | Phe26, Leu27, Met30, Tyr390, Lys311 | -10.72 kcal/mol (for derivative 9a) | mdpi.com |

| Phosphoinositide 3-Kinase (PI3K) | Val882, Tyr867, Asp864, Lys833, Ser806 | -27.17 kcal/mol (for derivative 17) |

A detailed analysis of the docking poses reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. For quinoline-sulfonamides, these interactions are crucial for their binding affinity.

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a key pharmacophore, frequently acting as a hydrogen bond donor and acceptor. Docking studies have shown the oxygen atoms of the sulfonamide group forming hydrogen bonds with backbone or side-chain atoms of residues like Tyr390 in PKM2. mdpi.com

Hydrophobic Interactions: The bicyclic quinoline core provides a large hydrophobic surface that can engage in favorable van der Waals and π-stacking interactions with nonpolar residues in the binding pocket, such as phenylalanine and leucine. mdpi.com

Halogen Bonding: The chlorine atom at the 4-position of the quinoline ring can participate in halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen. acs.org Studies on 2-chloroquinoline (B121035) derivatives have highlighted the importance of C-H...Cl and Cl...Cl contacts in stabilizing crystal structures, suggesting that similar halogen bonds can play a significant role in the binding of this compound to its biological targets. researchgate.net

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov By employing molecular docking, researchers can screen extensive databases of quinoline-sulfonamide derivatives against a specific protein target. mdpi.com The compounds are ranked based on their predicted binding affinity (docking score), allowing for the prioritization of a smaller, more manageable number of candidates for synthesis and experimental testing. mdpi.com This approach significantly streamlines the early stages of drug discovery, saving time and resources. For example, a virtual library of quinazoline (B50416) sulfonamides was generated and screened against the EphB3 receptor, leading to the identification of a potent lead compound. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This provides deeper insights into the stability of the complex and the conformational changes that may occur upon binding.

MD simulations are performed on the docked ligand-protein complex to assess its stability in a simulated physiological environment. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms are monitored over the simulation time. A stable RMSD trajectory suggests that the ligand remains securely bound in the predicted pose. nih.govmdpi.com For quinoline derivatives, MD simulations have confirmed stable binding to targets like the EGFR kinase domain and SARS-CoV-2 proteases. nih.gov

Furthermore, MD simulations allow for the exploration of the conformational ensemble of the ligand while it is bound to the receptor. mdpi.com This reveals the flexibility of the molecule and the different shapes (conformations) it can adopt within the binding site, which can be crucial for its activity. mdpi.commdpi.com

| Simulation Parameter | Description | Typical Finding for Quinoline-Sulfonamides |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Stable RMSD values for the ligand-protein complex indicate a stable binding mode. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Can identify flexible regions of the protein that may be important for ligand binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein's overall fold is maintained upon ligand binding. nih.gov |

To obtain a more accurate estimation of binding affinity than docking scores alone, binding free energy calculations are performed on the snapshots generated from MD simulations. nih.gov The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are widely used for this purpose. mdpi.com These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.

These calculations have been applied to quinoline-sulfonamide systems to refine the ranking of potential inhibitors and to better correlate computational predictions with experimental activity. mdpi.com For example, MM-GBSA calculations were used to evaluate the binding free energy of quinazoline sulfonamides to the EphB3 receptor, helping to validate the docking results and confirm the most promising candidate. mdpi.com

Ligand Migration and Allosteric Site Characterization

Computational methods such as molecular dynamics (MD) simulations and steered molecular dynamics (SMD) are powerful tools for investigating the dynamics of ligand-protein interactions. These simulations can be employed to study the migration of this compound from the active site of a target protein to the external solvent or to other binding pockets. By mapping the potential energy landscape, these methods can identify energetically favorable pathways for ligand egress and ingress.

Furthermore, computational techniques are instrumental in the characterization of allosteric sites—sites on a protein that are distinct from the active site but can modulate the protein's activity upon binding of a ligand. Techniques such as pocket detection algorithms and MD simulations with probe molecules can identify and characterize potential allosteric binding sites on a target protein. Understanding these sites is crucial for the design of allosteric modulators, which can offer greater selectivity and reduced side effects compared to traditional active site inhibitors. For quinoline-sulfonamide derivatives, identifying such sites could open new avenues for therapeutic intervention. nih.govmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of a molecule. These methods are based on solving the Schrödinger equation and can yield highly accurate information about molecular structure and behavior.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. rsc.org It is based on the principle that the ground-state energy of a molecule is a functional of the electron density. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), can be used to optimize the molecular geometry of this compound and to calculate various ground-state properties. mdpi.comresearchgate.net These properties include bond lengths, bond angles, dihedral angles, and vibrational frequencies.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). researchgate.net

The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For quinoline-sulfonamide derivatives, FMO analysis can help in predicting their reactivity and potential interactions with biological targets. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound This table is illustrative and does not represent experimentally or computationally verified data for the specific compound.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |